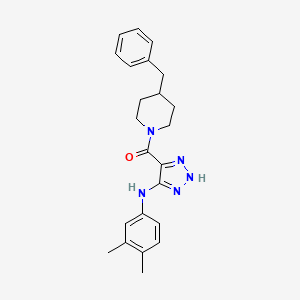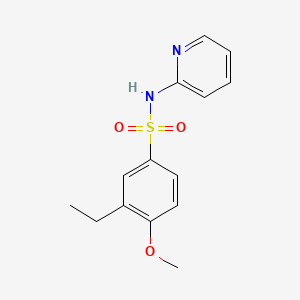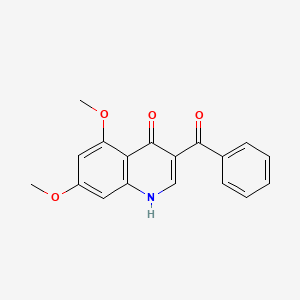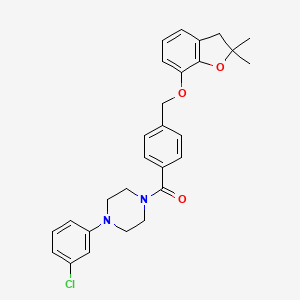
4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial and Antifungal Applications
Several studies have focused on synthesizing novel triazole derivatives and evaluating their antimicrobial activities. For example, research by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, finding some compounds exhibited good or moderate activities against test microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438. This suggests potential antimicrobial applications for compounds within this chemical family.
Chemical Synthesis and Characterization
Studies have also been dedicated to the synthesis and characterization of novel compounds, highlighting the diversity of chemical modifications possible on the triazole backbone. For instance, research on the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions has provided insights into the "amino conjugation effect," relevant for developing compounds with enhanced optical properties Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002). Journal of the American Chemical Society, 124(11), 2518-2527.
Potential for Novel Therapeutics
Drug Development
Some research efforts have been directed at developing novel ligands for receptors, such as the serotonin 5-HT6 receptor, by evaluating the role of linkers between the triazine moiety and aromatic substituents Łażewska, D., Kurczab, R., Więcek, M., Satała, G., Kieć‐Kononowicz, K., & Handzlik, J. (2019). Bioorganic Chemistry, 84, 319-325. This highlights the compound's potential in contributing to the discovery and development of new therapeutic agents targeting neurological pathways.
Advanced Materials and Chemical Sensors
Materials Science
The research also extends into materials science, where novel compounds have been explored for their potential in creating materials with specific properties, such as flame retardancy in polymers Pawelec, W., Aubert, M., Pfaendner, R., Hoppe, H., & Wilén, C. (2012). Polymer Degradation and Stability, 97, 948-954. This opens up possibilities for using similar compounds in enhancing the safety and performance of polymeric materials.
Sensing Applications
In addition, compounds with triazole motifs have been investigated for their application in sensing technologies, such as the development of fluorescent probes for real-time monitoring of low carbon dioxide levels, showcasing the versatility of triazole derivatives in chemical sensor development Wang, H., Chen, D., Zhang, Y., Liu, P., Shi, J., Feng, X., Tong, B., & Dong, Y. (2015). Journal of Materials Chemistry C, 3, 7621-7626.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19,21-22,24-27H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCCOLREXMZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)

![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2735968.png)

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)
![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)
![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)

